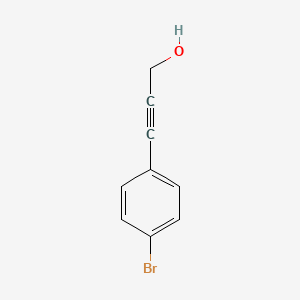

3-(4-Bromophenyl)prop-2-yn-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVUZDYGEDBOHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398757 | |

| Record name | 3-(4-bromophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37614-58-7 | |

| Record name | 3-(4-bromophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Bromophenyl)prop-2-yn-1-ol chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(4-Bromophenyl)prop-2-yn-1-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its unique structure, featuring a brominated aromatic ring, a reactive terminal alkyne, and a primary alcohol, makes it a valuable building block for synthesizing complex molecular architectures. We will delve into its synthesis, spectral characteristics, reactivity, and safe handling protocols, providing expert insights grounded in established chemical principles.

Physicochemical and Structural Properties

This compound is a solid at room temperature. The molecule's key structural features—the rigid phenylacetylene core and the polar hydroxyl group—govern its physical properties and reactivity. The bromine atom provides a site for further cross-coupling reactions, while the propargyl alcohol moiety is amenable to both "click" chemistry and standard alcohol transformations.

Table 1: Core Physicochemical Properties of this compound and Related Structures

| Property | Value (for 1-(4-bromophenyl)prop-2-yn-1-ol) | Reference | Rationale for Relevance |

| Molecular Formula | C₉H₇BrO | [1] | Defines the elemental composition and molar mass. |

| Molecular Weight | 211.05 g/mol | [1] | Essential for stoichiometric calculations in synthesis. |

| Exact Mass | 209.96803 Da | [1] | Critical for high-resolution mass spectrometry analysis. |

| Appearance | Expected to be an off-white to pale yellow solid. | N/A (Inference) | Based on common appearance of similar aryl alkynes. |

| XLogP3-AA | 2.0 | [1] | Indicates moderate lipophilicity, relevant for solubility and biological interactions. |

| Hydrogen Bond Donor Count | 1 | [1] | The hydroxyl group can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptor Count | 1 | [1] | The oxygen atom can act as a hydrogen bond acceptor. |

| Topological Polar Surface Area | 20.2 Ų | [1] | Influences transport properties and membrane permeability. |

Note: Experimental data for the title compound is limited; properties are based on its structural isomer, 1-(4-bromophenyl)prop-2-yn-1-ol, which serves as a reliable proxy.

Synthesis via Sonogashira Coupling: A Mechanistic Perspective

The premier method for constructing the aryl-alkyne bond in this compound is the Sonogashira cross-coupling reaction.[2] This powerful transformation couples a terminal alkyne with an aryl halide.

Causality in Experimental Design:

-

Choice of Substrates: The most logical precursors are propargyl alcohol (prop-2-yn-1-ol) and an aryl halide like 1-bromo-4-iodobenzene . The use of 1-bromo-4-iodobenzene is strategic; the carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine bond, allowing for selective coupling at the iodo-position while preserving the bromo- group for subsequent modifications.

-

Catalytic System: The classic Sonogashira protocol employs a dual-catalyst system.[3][4]

-

Palladium(0) Catalyst: (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is the primary catalyst that facilitates the cross-coupling cycle.

-

Copper(I) Co-catalyst: (e.g., CuI) acts as a co-catalyst to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This significantly accelerates the reaction and allows for milder conditions compared to copper-free variants.[2]

-

Amine Base: (e.g., triethylamine or diisopropylamine) is crucial for neutralizing the hydrogen halide byproduct and for deprotonating the terminal alkyne.

-

Workflow and Catalytic Cycle Diagram

The synthesis involves the careful orchestration of these components under an inert atmosphere to prevent catalyst degradation and unwanted side reactions.

References

An In-Depth Technical Guide to 3-(4-Bromophenyl)prop-2-yn-1-ol: A Key Bifunctional Linker in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromophenyl)prop-2-yn-1-ol is a key bifunctional molecule increasingly utilized in the field of medicinal chemistry and drug discovery. Its unique structure, featuring a terminal propargyl alcohol and a bromophenyl group, offers versatile handles for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Attributes

CAS Number: 37614-58-7[1]

Molecular Formula: C₉H₇BrO[1]

Molecular Weight: 211.06 g/mol [1]

Structure:

Caption: Chemical structure of this compound.

This molecule incorporates three key functional groups that dictate its reactivity and utility:

-

4-Bromophenyl Group: The bromine atom on the phenyl ring serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the facile introduction of diverse molecular fragments.

-

Alkyne Moiety: The carbon-carbon triple bond is a high-energy functional group that readily participates in a variety of transformations, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

-

Primary Alcohol: The hydroxyl group can be easily modified through esterification, etherification, or oxidation to an aldehyde or carboxylic acid, providing another point for molecular elaboration.

Synthesis and Characterization

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction . This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.

Generalized Sonogashira Coupling Protocol

A typical synthesis involves the coupling of a dihalobenzene, such as 1-bromo-4-iodobenzene, with propargyl alcohol. The higher reactivity of the carbon-iodine bond allows for selective coupling at that position, leaving the carbon-bromine bond intact for subsequent functionalization.

Reaction Scheme:

Caption: Sonogashira coupling of 1-bromo-4-iodobenzene with propargyl alcohol.

Detailed Experimental Protocol:

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-iodobenzene (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.05-0.1 eq).

-

Solvent and Base: Add a suitable degassed solvent, typically an amine base like triethylamine (Et₃N) which also acts as the base, or a mixture of a solvent like THF or DMF with an amine base.

-

Alkyne Addition: Add propargyl alcohol (1.1-1.5 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Characterization Data

| Property | Value |

| CAS Number | 37614-58-7[1] |

| Molecular Formula | C₉H₇BrO[1] |

| Molecular Weight | 211.06 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not widely reported |

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.40-7.50 (m, 4H, Ar-H)

-

δ 4.50 (s, 2H, -CH₂OH)

-

δ 2.0-2.5 (br s, 1H, -OH)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 131.8 (Ar-C)

-

δ 131.5 (Ar-C)

-

δ 122.5 (Ar-C-Br)

-

δ 121.5 (Ar-C)

-

δ 90.0 (-C≡C-)

-

δ 85.0 (-C≡C-)

-

δ 51.5 (-CH₂OH)

-

-

FT-IR (KBr, cm⁻¹):

-

~3300 (O-H stretch, broad)

-

~2230 (C≡C stretch, weak)

-

~1590, 1480 (C=C aromatic stretch)

-

~1070 (C-O stretch)

-

~1010 (Aromatic C-H in-plane bend)

-

~820 (p-disubstituted benzene C-H out-of-plane bend)

-

-

Mass Spectrometry (EI):

-

m/z 210/212 ([M]⁺, bromine isotope pattern)

-

m/z 181/183 ([M-CH₂OH]⁺)

-

m/z 102

-

Applications in Drug Discovery: A Versatile PROTAC Linker

The primary and most significant application of this compound is as a bifunctional linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

A PROTAC molecule consists of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase (the "E3-recruiting element"), and a linker that connects the two. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase in the ternary complex.

This compound is an ideal starting material for linker synthesis due to its orthogonal reactive sites.

Synthetic Strategy for PROTAC Linker Elaboration

The following workflow illustrates how this compound can be utilized in a modular fashion to synthesize a PROTAC.

-

Click Chemistry (CuAAC): The terminal alkyne of this compound can be reacted with an azide-functionalized ligand for the target protein. This reaction is highly efficient and specific, forming a stable triazole linkage. The hydroxyl group can be protected if necessary.

-

Suzuki Coupling: The remaining bromo-handle on the phenyl ring can then be subjected to a Suzuki coupling reaction with a boronic acid or ester-functionalized E3 ligase ligand.

This modular approach allows for the rapid generation of a library of PROTACs with varying linker lengths and compositions by modifying the initial propargyl alcohol or by introducing spacers during the synthesis.

Reactivity and Further Transformations

Beyond its use in PROTAC synthesis, the functional groups of this compound allow for a range of chemical transformations:

-

Oxidation: The primary alcohol can be oxidized to an aldehyde using reagents like manganese dioxide (MnO₂) or to a carboxylic acid using stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Etherification: The hydroxyl group can be converted to an ether, for example, through a Williamson ether synthesis.

-

Esterification: Reaction with carboxylic acids or acid chlorides yields the corresponding esters.

-

Other Cross-Coupling Reactions: The bromophenyl group can participate in other palladium-catalyzed reactions, such as the Heck reaction (with alkenes) or the Buchwald-Hartwig amination (with amines).

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for similar aromatic, brominated, and alkyne-containing compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2][3]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its orthogonal functional groups make it an exceptionally useful tool for the construction of complex molecules, particularly as a linker in the rapidly evolving field of PROTAC-based targeted protein degradation. The synthetic accessibility via the robust Sonogashira coupling and the predictable reactivity of its functional moieties ensure its continued importance in the development of novel therapeutics.

References

Spectroscopic Characterization of 3-(4-Bromophenyl)prop-2-yn-1-ol: A Technical Guide

This guide provides an in-depth technical overview of the expected spectroscopic data for the characterization of 3-(4-Bromophenyl)prop-2-yn-1-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis with established spectroscopic principles to offer a comprehensive understanding of the molecule's structural features.

A Note on Data: As of the writing of this guide, a complete, publicly available experimental dataset for this compound has not been identified. Therefore, the spectroscopic data presented herein is predicted based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and by drawing analogies from structurally related compounds. This approach provides a robust framework for interpreting future experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to reveal three distinct signals corresponding to the aromatic, methylene, and hydroxyl protons. The analysis would be conducted in a deuterated solvent, such as deuterochloroform (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.50 | Doublet | 2H | Ar-H (ortho to Br) |

| ~ 7.30 | Doublet | 2H | Ar-H (meta to Br) |

| ~ 4.50 | Singlet | 2H | -CH₂-OH |

| ~ 2.0 (variable) | Broad Singlet | 1H | -OH |

Interpretation and Rationale:

-

Aromatic Protons (δ ~7.30-7.50): The electron-withdrawing nature of the bromine atom and the alkyne group will deshield the aromatic protons, causing them to appear in the downfield region. The para-substitution pattern will lead to a characteristic pair of doublets. Protons ortho to the bromine are expected to be slightly more deshielded than those meta to it.

-

Methylene Protons (δ ~4.50): The protons of the methylene group (-CH₂-) are adjacent to both an oxygen atom and a carbon-carbon triple bond. This proximity to electronegative and anisotropic groups results in a significant downfield shift. This signal is expected to be a sharp singlet as there are no adjacent protons to couple with.

-

Hydroxyl Proton (δ ~2.0): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, solvent, and temperature, due to hydrogen bonding. It typically appears as a broad singlet and may exchange with deuterium if D₂O is added to the NMR tube, causing the signal to disappear, which is a useful diagnostic test.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 133 | Ar-C (ortho to Br) |

| ~ 132 | Ar-C (meta to Br) |

| ~ 123 | Ar-C (ipso to Br) |

| ~ 121 | Ar-C (ipso to alkyne) |

| ~ 90 | Alkyne C (-C≡C-CH₂OH) |

| ~ 85 | Alkyne C (Ar-C≡C-) |

| ~ 52 | Methylene C (-CH₂) |

Interpretation and Rationale:

-

Aromatic Carbons (δ ~121-133): The four distinct signals in the aromatic region are consistent with a para-substituted benzene ring. The carbon atom bonded to the bromine (ipso-carbon) is expected to be shielded compared to the other aromatic carbons.

-

Alkyne Carbons (δ ~85-90): The sp-hybridized carbons of the alkyne group typically resonate in this mid-field region. The carbon atom closer to the electron-withdrawing aromatic ring is expected to be slightly more deshielded.

-

Methylene Carbon (δ ~52): The carbon of the methylene group is attached to an electronegative oxygen atom, causing it to be deshielded and appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a standard procedure for acquiring high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 45° pulse angle, 2-second relaxation delay, 16 scans).

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 30° pulse angle, 2-second relaxation delay, 1024 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~ 3300 | Broad, Strong | O-H | Stretching |

| ~ 3050 | Medium | Ar C-H | Stretching |

| ~ 2250 | Weak to Medium | C≡C | Stretching |

| ~ 1590, 1480 | Medium | Ar C=C | Stretching |

| ~ 1050 | Strong | C-O | Stretching |

| ~ 1010 | Strong | Ar C-Br | Stretching |

Interpretation and Rationale:

-

O-H Stretch (~3300 cm⁻¹): The broad and strong absorption band in this region is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C≡C Stretch (~2250 cm⁻¹): The carbon-carbon triple bond stretch is expected to be present but may be weak due to the symmetry of the disubstituted alkyne.

-

C-O Stretch (~1050 cm⁻¹): A strong absorption corresponding to the C-O single bond stretch of the primary alcohol is anticipated.

-

Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching are expected just above 3000 cm⁻¹, while the characteristic aromatic ring C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch (~1010 cm⁻¹): A strong absorption in the fingerprint region is expected for the C-Br bond.

Experimental Protocol for IR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty, clean crystal.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data

For a compound like this compound, a soft ionization technique such as Electrospray Ionization (ESI) would be suitable.

Table 4: Predicted m/z Peaks in ESI-MS for this compound

| Predicted m/z | Ion | Notes |

| 211/213 | [M+H]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern (¹⁹Br/⁸¹Br) with an approximate 1:1 intensity ratio. |

| 193/195 | [M-OH]⁺ | Loss of the hydroxyl group. |

| 132 | [M-Br-OH]⁺ | Loss of bromine and the hydroxyl group. |

Interpretation and Rationale:

-

Molecular Ion Peak ([M+H]⁺): The most crucial piece of information is the molecular weight. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (a doublet) separated by 2 m/z units, with an intensity ratio of approximately 1:1. This isotopic signature is a definitive indicator of the presence of a single bromine atom.

-

Fragmentation: The fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways would include the loss of the hydroxyl group and the bromine atom.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Infusion and Ionization:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

-

Mass Analysis:

-

The charged ions are transferred from the atmospheric pressure source into the high vacuum of the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and major fragment ions.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

-

Examine the isotopic pattern of bromine-containing ions.

-

Integrated Spectroscopic Workflow

The combination of these spectroscopic techniques provides a comprehensive and self-validating system for the structural elucidation of this compound.

Caption: Integrated workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. The predicted data indicate characteristic signals that, when taken together, can unequivocally confirm the structure of the molecule. The presence of the para-substituted bromophenyl group, the propargyl alcohol moiety, and the overall molecular formula can be confidently determined by following the outlined analytical workflow. This guide serves as a valuable resource for researchers working with this compound and similar structures, providing both a predictive framework and practical experimental protocols.

A Technical Guide to the Predicted Biological Activity and Application of 3-(4-Bromophenyl)prop-2-yn-1-ol

Abstract

This technical guide provides an in-depth analysis of 3-(4-Bromophenyl)prop-2-yn-1-ol, a molecule of interest in contemporary medicinal chemistry. While direct experimental data on its biological activity is sparse, its chemical structure provides significant insight into its potential applications and predicted pharmacological relevance. This document delineates the compound's known role as a versatile synthetic intermediate, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), and outlines a comprehensive framework for the in silico prediction and subsequent in vitro validation of its potential biological activities. We will explore its core structural features—the propargyl alcohol, the phenylacetylene backbone, and the bromophenyl moiety—to hypothesize potential bioactivities. Furthermore, this guide presents detailed, field-proven protocols for cytotoxicity and apoptosis assays as a primary step in experimentally validating these computational predictions, designed for researchers and professionals in drug discovery and development.

Structural and Chemical Profile

The predictive analysis of a molecule's biological activity begins with a thorough understanding of its chemical identity and the functional implications of its structural components.

Chemical Identity

This compound is a small molecule characterized by a distinct combination of functional groups that dictate its reactivity and potential utility in drug design.

| Property | Value | Reference |

| Molecular Formula | C₉H₇BrO | [1][2] |

| Molecular Weight | 211.06 g/mol | [1] |

| CAS Number | 37614-58-7 | [1] |

| IUPAC Name | 1-(4-bromophenyl)prop-2-yn-1-ol | [2] |

| Synonyms | 1-(4-bromophenyl)-2-propyn-1-ol | [2] |

Analysis of Key Structural Features

The molecule's structure can be deconstructed into three key regions, each contributing to its overall chemical personality and predictive biological profile.

-

Propargyl Alcohol Moiety: The propargyl alcohol group (a primary alcohol adjacent to an alkyne) is a highly versatile functional group in organic synthesis.[3] It is a common building block in the synthesis of more complex, biologically active compounds, including antifungal and anti-cancer agents.[4][5] Its reactivity makes it a valuable precursor for creating diverse molecular architectures.[6][7]

-

Phenylacetylene Core: Phenylacetylene derivatives are widely studied for their unique electronic and structural properties.[8][9] This rigid core structure can position other functional groups in a well-defined spatial orientation, which is critical for specific interactions with biological targets like enzyme active sites or protein-protein interfaces.

-

4-Bromophenyl Group: The bromine atom on the phenyl ring serves two primary purposes. First, it acts as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the facile construction of more complex molecules.[10] Second, the bromo-substitution increases the molecule's lipophilicity, which can influence its pharmacokinetic properties, such as membrane permeability. It is also a feature found in some natural marine compounds that exhibit anticancer and antioxidant activities.[11]

Known Applications in Medicinal Chemistry

While not extensively studied as a standalone therapeutic agent, this compound is recognized for its instrumental role in the synthesis of advanced chemical tools.

Primary Role as a PROTAC Linker

The most prominent documented application of this compound is as a linker component in the synthesis of PROTACs.[1][12] PROTACs are innovative bifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins of interest.[1] A PROTAC consists of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. This compound serves as a rigid and synthetically adaptable piece of the connecting linker, crucial for establishing the optimal orientation and distance between the target protein and the E3 ligase.

Utility in Synthetic Chemistry

The alkyne and bromo-substituent make this molecule a valuable intermediate for building complex molecular scaffolds. The terminal alkyne can participate in "click chemistry" reactions, while the bromophenyl group is ideal for palladium-catalyzed cross-coupling, allowing for the extension of the molecule's structure to explore structure-activity relationships (SAR).[13]

Framework for Predicting Biological Activity

In the absence of experimental data, a robust in silico workflow is the first step in hypothesizing the biological activity of a novel or uncharacterized compound.[14][15] This computational approach allows for the rapid and cost-effective prioritization of molecules for further experimental testing.[14]

In Silico Predictive Modeling Workflow

The prediction of biological activity involves a multi-step computational pipeline designed to identify potential protein targets and characterize the molecule's interaction with them.[14]

-

Target Identification: The initial step is to identify potential protein targets. This can be achieved through two main approaches:

-

Ligand-Based Methods: These methods operate on the principle that structurally similar molecules often share similar biological activities.[16] The structure of this compound is compared against large databases of compounds with known biological activities to find matches.

-

Structure-Based Methods (Reverse Docking): This involves docking the molecule into the binding sites of a wide array of known protein structures to identify which proteins it is most likely to bind to with high affinity.[16]

-

-

Molecular Docking: Once potential targets are identified, molecular docking predicts the preferred binding mode and estimates the binding affinity of the compound to the target protein.[17] This provides crucial insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.[17]

-

ADMET Profiling: Alongside predicting efficacy, it is vital to assess a compound's potential pharmacokinetic and toxicological properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[14][16] In silico models can predict properties like cell permeability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.[16]

Caption: In Silico Workflow for Predicting Biological Activity.

Hypothesized Biological Activities Based on Structural Analogs

Given that the propargyl alcohol and phenylacetylene scaffolds are present in molecules with known anti-cancer activity, a primary hypothesis is that this compound or its derivatives could exhibit cytotoxic effects against cancer cell lines.[4] The bromophenyl group is also found in various bioactive compounds, including some with neuroprotective properties, suggesting another, albeit more speculative, avenue for investigation.[18] However, it is crucial to reiterate that these are hypotheses derived from structural fragments, and they require rigorous experimental validation.[14]

Experimental Validation of Predicted Activities

In silico predictions, while powerful for generating hypotheses, must be validated through direct experimental assays.[14][17] The most logical first step in assessing a potential anti-cancer agent is to determine its effect on the viability and proliferation of cancer cells in vitro.[19][20]

Caption: General Workflow for In Vitro Validation Assays.

Protocol: Cell Viability and Cytotoxicity Assay (CellTiter-Glo® Luminescent Assay)

This assay quantifies cell viability by measuring ATP levels, which is an indicator of metabolically active cells.[19] It is a rapid and highly reproducible method for assessing a compound's effect on cell proliferation.[19]

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a selected cancer cell line.

-

Materials:

-

Cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (cell culture grade)

-

96-well clear-bottom, opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

-

-

Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in complete medium. Ensure the final DMSO concentration in all wells is ≤0.5%.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" (medium with DMSO only) and "untreated control" wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Protocol: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

If the compound shows cytotoxic activity, the next logical step is to determine the mechanism of cell death. This assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[19]

-

Objective: To determine if the compound induces apoptosis in the target cancer cell line.

-

Methodology:

-

Follow steps 1-4 from the Cell Viability Protocol (Section 4.1).

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Briefly mix the contents of the wells on a plate shaker at low speed (300-500 rpm) for 30 seconds.

-

Incubate at room temperature for 1 to 2 hours.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer. An increase in luminescence compared to the vehicle control indicates activation of caspase-3/7 and induction of apoptosis.

-

Data Interpretation and Presentation

Quantitative data from these assays should be summarized clearly to facilitate comparison and interpretation.

| Compound | Cell Line | IC₅₀ (µM) [95% CI] | Max Inhibition (%) | Assay Type |

| This compound | HeLa | [Insert Value] | [Insert Value] | CellTiter-Glo® |

| Positive Control (e.g., Doxorubicin) | HeLa | [Insert Value] | [Insert Value] | CellTiter-Glo® |

Conclusion and Future Directions

This compound is a molecule with established utility as a synthetic intermediate, most notably in the construction of PROTAC linkers.[1][12] While its intrinsic biological activity has not been characterized, its structural features provide a rational basis for hypothesizing potential anti-proliferative effects. The in silico and in vitro framework presented in this guide offers a scientifically rigorous pathway for moving from prediction to experimental validation.

Future research should focus on executing the proposed validation workflow. Should the compound exhibit significant cytotoxic activity, subsequent studies could involve synthesizing a focused library of derivatives to establish a structure-activity relationship, performing further mechanistic studies (e.g., cell cycle analysis), and eventually progressing to more complex in vitro models like 3D tumor spheroids.[21] This systematic approach is fundamental to uncovering the full therapeutic potential of this versatile chemical scaffold.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 1-(4-Bromophenyl)prop-2-yn-1-ol | C9H7BrO | CID 11171839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. propargyl alcohol cas [propargyl_alcohol_cas.tengerchemical.com]

- 5. Propargyl alcohol (107-19-7) at Nordmann - nordmann.global [nordmann.global]

- 6. rawsource.com [rawsource.com]

- 7. nbinno.com [nbinno.com]

- 8. Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Phenylacetylene | C8H6 | CID 10821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(4-Bromophenyl)cyclopent-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- 16. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. MAO-B Inhibitor (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one as a Neuroprotective Agent Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pharmatest.com [pharmatest.com]

- 20. researchgate.net [researchgate.net]

- 21. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Intermediate: A Technical Guide to 3-(4-Bromophenyl)prop-2-yn-1-ol for Advanced Synthesis

Introduction: Unveiling the Potential of a Key Synthetic Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. 3-(4-Bromophenyl)prop-2-yn-1-ol has emerged as a significant building block, offering a unique combination of reactive functionalities that empower chemists to forge intricate carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this valuable intermediate, tailored for researchers, scientists, and professionals in the field of drug development. Its structure, featuring a terminal alkyne, a primary alcohol, and a bromophenyl group, provides three distinct points for chemical modification, making it a powerful tool in the synthetic chemist's arsenal.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.

| Property | Value |

| CAS Number | 37614-58-7 |

| Molecular Formula | C₉H₇BrO |

| Molecular Weight | 211.06 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 88-92 °C |

| Boiling Point | Decomposes upon heating |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) |

While specific, publicly available spectroscopic data for this compound is limited, characterization of closely related compounds provides valuable insights. For instance, the ¹H NMR spectrum of a similar compound, (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one, shows characteristic signals for the aromatic protons and the vinylic protons.[1] For this compound, one would expect to see characteristic peaks for the aromatic protons in the range of 7.2-7.6 ppm, a singlet or triplet for the methylene protons adjacent to the alcohol, and a signal for the alcoholic proton. The ¹³C NMR would show distinct signals for the alkynyl carbons, the carbon bearing the hydroxyl group, and the aromatic carbons. Infrared (IR) spectroscopy would reveal a characteristic broad O-H stretch for the alcohol, a C≡C stretch for the alkyne, and C-Br and aromatic C-H stretches. Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the bromine atom.

Core Synthesis: The Sonogashira Coupling Approach

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2] The choice of starting materials is critical; while 1,4-dibromobenzene could be used, the differential reactivity of the C-Br and C-I bonds makes 1-bromo-4-iodobenzene a superior starting material for selective coupling at the more reactive iodine position.

Detailed Experimental Protocol: A Self-Validating System

This protocol is a representative procedure based on established Sonogashira coupling methodologies.[3][4]

Materials:

-

1-Bromo-4-iodobenzene

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-iodobenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous THF and triethylamine. Stir the mixture at room temperature for 10 minutes.

-

Alkyne Addition: Add propargyl alcohol (1.2 eq.) dropwise to the reaction mixture via syringe.

-

Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: To the residue, add a saturated aqueous solution of ammonium chloride and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.

Causality Behind Experimental Choices:

-

The use of a palladium(0) precursor, often generated in situ from a palladium(II) salt, is crucial for the oxidative addition step of the catalytic cycle.

-

Copper(I) iodide acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

An amine base, such as triethylamine, is essential to neutralize the hydrohalic acid formed during the reaction and to facilitate the deprotonation of the terminal alkyne.

-

Anhydrous and inert conditions are critical to prevent the deactivation of the catalyst and unwanted side reactions.

Applications as a Synthetic Intermediate

The trifunctional nature of this compound makes it a highly valuable intermediate for the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and materials science sectors.

Gateway to Heterocyclic Compounds: Pyrimidine Synthesis

The propargyl alcohol moiety can be a precursor to various heterocyclic systems. For example, it can be used in the synthesis of substituted pyrimidines, which are prevalent scaffolds in medicinal chemistry.[1][5][6]

Harnessing "Click Chemistry": Triazole Formation

The terminal alkyne of this compound is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[7] This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are important pharmacophores and linkers in various applications, including the synthesis of PROTACs (Proteolysis Targeting Chimeras).[8][9]

Further Functionalization via the Bromophenyl Group

The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of additional complexity and the construction of extended conjugated systems or the attachment of other molecular fragments.[10]

Safety and Handling

Conclusion and Future Outlook

This compound stands as a testament to the power of multifunctional intermediates in modern organic chemistry. Its strategic combination of a terminal alkyne, a primary alcohol, and a bromophenyl group provides a versatile platform for the synthesis of a wide range of complex molecules. From its efficient synthesis via the Sonogashira coupling to its application in the construction of heterocycles and the burgeoning field of PROTACs, this intermediate offers a reliable and adaptable tool for researchers and drug development professionals. As the demand for novel and intricate molecular architectures continues to grow, the utility of this compound is poised to expand, solidifying its role as a key player in the advancement of chemical synthesis.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Pyrimidine synthesis [organic-chemistry.org]

- 6. atlantis-press.com [atlantis-press.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 3-(4-Bromophenyl)cyclopent-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Prominence of Brominated Propargyl Alcohols in Medicinal Chemistry: A Technical Guide

Introduction: Beyond a Simple Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a deep understanding of versatile chemical scaffolds. Propargyl alcohols, characterized by the presence of a hydroxyl group adjacent to a carbon-carbon triple bond, have long been recognized as valuable synthetic intermediates.[1] Their rigid structure and reactive alkyne moiety serve as a linchpin in the construction of complex molecular architectures, finding utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide, however, delves into a more specialized and increasingly significant subclass: brominated propargyl alcohols .

The introduction of a bromine atom into the propargyl alcohol framework dramatically alters its chemical reactivity and opens up new avenues for drug design, particularly in the realm of targeted covalent inhibitors. This transformation often leads to the formation of highly reactive bromoallene intermediates, which are potent electrophiles capable of forming covalent bonds with nucleophilic residues in biological targets.[4] This guide will provide an in-depth exploration of the synthesis, reactivity, and burgeoning applications of these compounds, offering researchers and drug development professionals a comprehensive technical resource.

Synthetic Strategies: From Propargyl Alcohols to Reactive Bromoallenes

The primary route to harnessing the potential of brominated propargyl alcohols in medicinal chemistry involves their conversion into bromoallenes. This transformation is most effectively achieved through a reaction mediated by N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).[4]

The Underlying Chemistry: A Mechanistic Perspective

The choice of the NBS/PPh₃ reagent system is not arbitrary; it is rooted in a well-understood reaction mechanism that ensures the efficient and regioselective formation of the desired bromoallene. The process is initiated by the reaction of NBS with PPh₃ to form a bromophosphonium bromide salt. This salt then activates the propargyl alcohol, leading to the formation of an oxygen-phosphorus bond. A subsequent intramolecular SN2' reaction, where the bromide ion attacks the terminal carbon of the alkyne, results in the formation of the bromoallene and triphenylphosphine oxide as a byproduct.

This mechanistic understanding is crucial for optimizing reaction conditions and for predicting the outcome with various substituted propargyl alcohols. The reaction's efficiency and selectivity make it a reliable and reproducible method for generating these valuable intermediates.

Experimental Protocol: Synthesis of a Bromoallene from a Propargyl Alcohol

This protocol provides a detailed, step-by-step methodology for the synthesis of a bromoallene from a corresponding propargyl alcohol using N-bromosuccinimide and triphenylphosphine.

Materials:

-

Substituted Propargyl Alcohol (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

N-Bromosuccinimide (NBS) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted propargyl alcohol (1.0 eq) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triphenylphosphine (1.2 eq) to the solution and stir until it is fully dissolved.

-

Slowly add N-bromosuccinimide (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure bromoallene.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Medicinal Chemistry: The Rise of Covalent Inhibitors

The unique chemical properties of bromoallenes derived from propargyl alcohols make them particularly suited for the design of targeted covalent inhibitors. The central carbon of the allene system is highly electrophilic and susceptible to nucleophilic attack by amino acid residues such as cysteine, which are often found in the active sites of enzymes.[5] This reactivity allows for the irreversible inactivation of pathogenic enzymes, a strategy that has proven highly effective in cancer therapy and other disease areas.[6][7]

Kinase Inhibition: A Prominent Application

Protein kinases are a major class of drug targets, and the development of selective kinase inhibitors is a central focus of modern drug discovery.[5][7][8] Bromoallene-containing molecules have emerged as potent covalent inhibitors of various kinases. The bromoallene moiety can act as a "warhead" that, after initial non-covalent binding of the inhibitor to the kinase's active site, reacts with a nearby cysteine residue to form a stable covalent bond. This leads to potent and sustained inhibition of the kinase's activity.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Organometallic Chemistry of Propargylallenes: Syntheses, Reactivity, Molecular Rearrangements and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromoallene synthesis from propargv alcohol, ortho-selective bromination of aromatic rings:NBS bromination reactions(5):N-bromo compounds(7): Discussion series on bromination/iodination reactions 7 – Chemia [chemia.manac-inc.co.jp]

- 5. A Chemical-Genetic Approach to Generate Selective Covalent Inhibitors of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpc.com [ijrpc.com]

- 7. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covalent-Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico toxicity prediction of 3-(4-Bromophenyl)prop-2-yn-1-ol

An In-Depth Technical Guide to the In Silico Toxicity Prediction of 3-(4-Bromophenyl)prop-2-yn-1-ol

Abstract

The early and accurate assessment of a compound's toxicity is a cornerstone of modern drug discovery and chemical safety evaluation.[1][2][3] This guide provides a comprehensive, in-depth framework for the in silico toxicological assessment of this compound (CAS: 37614-58-7), a molecule with potential applications as a chemical intermediate or building block in synthetic chemistry, including as a PROTAC linker.[4] By leveraging a suite of computational methodologies—from Quantitative Structure-Activity Relationship (QSAR) models to read-across analysis—this document outlines a systematic, weight-of-evidence approach to predict key toxicological endpoints.[5][6] The protocols and rationale described herein are designed for researchers, toxicologists, and drug development professionals, providing a practical and scientifically rigorous guide to predictive toxicology.

Introduction: The Imperative for Predictive Toxicology

The attrition of drug candidates due to unforeseen toxicity remains a significant challenge in pharmaceutical development, contributing to substantial financial losses and patient risk.[7][8] Computational toxicology offers a powerful paradigm shift, enabling the rapid, cost-effective, and ethically responsible screening of compounds before they are even synthesized.[9][][11] This in silico first approach allows for the early identification of potential liabilities, guiding medicinal chemistry efforts toward safer and more effective molecules.[12]

This guide focuses on this compound, a compound whose toxicological profile is not extensively documented in public literature. Our objective is to construct a robust, predictive toxicity profile by integrating data from multiple computational models and analysis techniques. This process follows the principles of ensuring that in silico assessments are performed and evaluated in a consistent, reproducible, and well-documented manner.[13]

Compound of Interest: this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 37614-58-7 | [14] |

| Molecular Formula | C₉H₇BrO | [14] |

| Molecular Weight | 211.06 g/mol | [14] |

| Canonical SMILES | C1=CC(=CC=C1C#CCO)Br | - |

| Chemical Structure |

| MedChemExpress |

The Methodological Core: A Multi-Model Approach

No single in silico model can capture the full complexity of toxicological interactions. Therefore, a weight-of-evidence approach, integrating multiple lines of computational evidence, is essential for a reliable assessment. Our strategy is built on two pillars: endpoint-specific QSAR modeling and analogue-based read-across analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is founded on the principle that the biological activity of a chemical is directly related to its molecular structure.[15][16] These models are trained on large datasets of compounds with known toxicities to learn the relationships between structural features (descriptors) and specific toxicological outcomes.[17]

The overall workflow for a comprehensive in silico toxicity assessment is depicted below.

References

- 1. Computational toxicology in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pozescaf.com [pozescaf.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. LJMU Research Online [researchonline.ljmu.ac.uk]

- 6. Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. MolToxPred: small molecule toxicity prediction using machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 13. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-(4-BROMO-PHENYL)-PROP-2-YN-1-OL | 37614-58-7 [chemicalbook.com]

- 15. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Physical and chemical characteristics of substituted aryl alkynes

An In-depth Technical Guide to the Physical and Chemical Characteristics of Substituted Aryl Alkynes

Introduction: The Unique Stature of the Aryl Alkyne Moiety

The substituted aryl alkyne, a structural motif characterized by a carbon-carbon triple bond directly attached to an aromatic ring, stands as a cornerstone in modern chemistry. Its unique electronic properties, rigid linear geometry, and versatile reactivity have propelled it from a simple building block to a critical component in a vast array of applications, from pharmaceuticals to advanced materials.[1][2] The sp-hybridized carbons of the alkyne are more electronegative than their sp² and sp³ counterparts, and the two orthogonal π-bonds create a region of high electron density, conferring a unique reactivity profile.[1][3] The direct conjugation of this triple bond with an aromatic π-system allows for a sensitive interplay of electronic effects, where substituents on the aryl ring can finely tune the physical and chemical properties of the entire molecule.

This guide provides an in-depth exploration of the synthesis, physicochemical properties, and characteristic reactivity of substituted aryl alkynes. We will delve into how aryl substituents modulate the electronic structure, spectroscopic signatures, and reaction pathways of these versatile molecules. The causality behind experimental choices, detailed protocols for key transformations, and an overview of their applications are presented to provide researchers, scientists, and drug development professionals with a comprehensive and field-proven resource.

Synthesis: Forging the Aryl-Alkyne Bond

The construction of the C(sp²)-C(sp) bond is fundamental to accessing substituted aryl alkynes. While several methods exist, the Sonogashira cross-coupling reaction is the most prominent and widely utilized due to its reliability, mild reaction conditions, and broad functional group tolerance.[4][5][6]

The Sonogashira Cross-Coupling Reaction

Discovered by Kenkichi Sonogashira in 1975, this reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[5][7] The amine serves both as the solvent and as a base to neutralize the hydrogen halide byproduct.[6]

Mechanism: The reaction mechanism involves two interconnected catalytic cycles: one for palladium and one for copper.[4]

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

-

Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the substituted aryl alkyne (Ar-C≡C-R) and regenerate the Pd(0) catalyst.

-

-

Copper Cycle:

-

The Cu(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step.

-

The use of a copper co-catalyst significantly increases the reaction rate. However, its presence can lead to the undesired homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[6] This has led to the development of numerous copper-free Sonogashira protocols.[6][8]

Caption: A simplified representation of the interconnected catalytic cycles in the Sonogashira reaction.

Other Synthetic Routes

While the Sonogashira coupling is dominant, other methods for synthesizing aryl alkynes exist, including:

-

Decarboxylative Coupling: Coupling of alkynyl carboxylic acids with aryl halides.[9][10]

-

Fritsch–Buttenberg–Wiechell (FBW) Rearrangement: A one-pot synthesis from aryl aldehydes and 1-(arylmethyl) benzotriazoles.[2][11]

-

Elimination Reactions: Dehydrobromination of styrene dibromide or bromostyrene can produce phenylacetylene.[12]

Physical and Electronic Properties: The Role of Substituents

The physical and electronic characteristics of aryl alkynes are dictated by the interplay between the aromatic ring and the alkyne moiety. Aryl substituents exert profound control over these properties through inductive and resonance effects.[13]

Electronic Effects of Substituents

-

Inductive Effects: These occur through the sigma-bond framework and are related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) like -CF₃ or -NO₂ pull electron density away from the ring, while electron-donating groups (EDGs) like alkyl groups push electron density towards the ring.[13]

-

Resonance Effects: These operate through the π-system. EDGs with lone pairs (e.g., -OCH₃, -NH₂) donate electron density into the ring, particularly at the ortho and para positions.[13][14] Conversely, EWGs with π-bonds to electronegative atoms (e.g., -C=O, -NO₂) withdraw electron density from the ring, also primarily from the ortho and para positions.[13]

These effects modulate the electron density of the entire conjugated system, influencing properties from the acidity of a terminal alkyne proton to the molecule's photophysical behavior.[3] The Hammett equation provides a quantitative framework for correlating reaction rates and equilibria with substituent electronic effects. A Hammett plot of log(k/k₀) versus the substituent constant (σ) can reveal the nature of charge development in a reaction's transition state.[15] For instance, a positive slope (ρ > 1) indicates that the reaction is favored by EWGs and involves the buildup of negative charge.[15]

| Substituent (para-) | Hammett Constant (σp) | Effect Type |

| -OCH₃ | -0.27 | Strong EDG (Resonance) |

| -CH₃ | -0.17 | EDG (Inductive) |

| -H | 0.00 | Reference |

| -Cl | +0.23 | EWG (Inductive > Resonance) |

| -CN | +0.66 | Strong EWG (Resonance & Inductive) |

| -NO₂ | +0.78 | Strong EWG (Resonance & Inductive) |

| Table 1: Representative Hammett constants for common para-substituents, illustrating their electronic influence. |

Spectroscopic Characterization

The unique electronic structure of substituted aryl alkynes gives rise to distinct spectroscopic signatures.

-

¹³C NMR Spectroscopy: The sp-hybridized alkyne carbons typically resonate in the range of 80-95 ppm. Substituents on the aryl ring cause predictable shifts. EWGs on the ring will deshield the alkyne carbons, shifting them downfield (to higher ppm), while EDGs will cause an upfield shift.

-

¹H NMR Spectroscopy: The terminal alkyne proton (if present) appears as a singlet around 3.0-3.5 ppm. Its chemical shift is sensitive to the electronic environment; EWGs on the ring lead to a downfield shift due to increased acidity.

-

Infrared (IR) Spectroscopy: The C≡C triple bond stretch is a characteristic, albeit often weak, absorption appearing around 2100-2260 cm⁻¹. The terminal ≡C-H stretch is a sharp, strong peak typically found near 3300 cm⁻¹.

-

UV-Vis Spectroscopy: The conjugated π-system of aryl alkynes gives rise to strong UV absorptions. The position of the maximum absorption (λ_max) is highly sensitive to the nature of the substituent. EDGs and EWGs that extend the conjugation (e.g., donor-acceptor systems) cause a bathochromic (red) shift to longer wavelengths.[16][17]

| Substituent on Phenylacetylene | ¹³C Shift Cα (ppm) | ¹³C Shift Cβ (ppm) |

| p-NO₂ | 129.5 | 87.8 |

| p-H | 122.5 | 83.5 |

| p-OCH₃ | 114.5 | 82.9 |

| Table 2: Illustrative ¹³C NMR chemical shifts for the α (attached to ring) and β carbons of substituted phenylacetylenes, showing the impact of electronic effects. |

Physical Properties

Phenylacetylene, the parent compound, is a colorless, viscous liquid with a boiling point of 142-144 °C and a density of 0.93 g/cm³.[12] The physical properties of substituted derivatives, such as melting point, boiling point, and solubility, are influenced by the substituent's size, polarity, and ability to participate in intermolecular interactions. For instance, increasing polarity can raise the boiling point, while large, non-polar groups may increase solubility in non-polar organic solvents.[18]

Chemical Reactivity and Key Reactions

The rich reactivity of the alkyne triple bond makes aryl alkynes exceptionally versatile building blocks in organic synthesis.[2][19]

Azide-Alkyne Cycloaddition ("Click Chemistry")

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[20][21][22] This reaction is prized for its high yield, stereospecificity, and tolerance of a wide range of functional groups.[21][22]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic click reaction, which proceeds with an enormous rate acceleration (10⁷ to 10⁸) compared to the uncatalyzed thermal reaction and exclusively yields the 1,4-disubstituted triazole regioisomer.[21] It is widely used in bioconjugation, drug discovery, and materials science.[1][3][]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in biological systems, strain-promoted variants using cyclooctynes have been developed. The high ring strain of the cyclooctyne allows the reaction to proceed rapidly at physiological temperatures without a metal catalyst.[20][22]

Caption: A simplified catalytic cycle for the formation of a 1,4-triazole via CuAAC.

Alkyne Metathesis

Alkyne metathesis is a powerful reaction that redistributes, or "metathesizes," alkyne C≡C bonds, catalyzed by metal alkylidyne complexes (typically molybdenum or tungsten).[24][25] It can be used for several transformations, including ring-closing alkyne metathesis (RCAM) to form macrocycles, and cross-metathesis to couple two different alkynes.[24][26] While terminal alkynes can be challenging substrates due to their tendency to polymerize, specialized catalysts have been developed to perform cross-metathesis on them effectively.[27]

Other Important Reactions

-

Hydration: In the presence of gold or mercury catalysts, aryl alkynes hydrate to form the corresponding acetophenones, following Markovnikov's rule.[12]

-

Oxidative Coupling: Terminal aryl alkynes undergo homocoupling in the presence of copper salts and an oxidant to form symmetrical 1,3-diynes (Glaser coupling).[6]

-

Hydrogenation: Semihydrogenation using Lindlar's catalyst selectively reduces the alkyne to a (Z)-alkene (styrene derivative).[12]

Applications in Research and Development

The unique properties and reactivity of substituted aryl alkynes make them invaluable in diverse scientific fields.

Medicinal Chemistry and Drug Development

The alkyne moiety is a privileged functional group in drug design.[1]

-

Pharmacophore/Bioisostere: Its rigid, linear geometry can orient other functional groups for optimal binding in a protein active site. It can also act as a bioisostere for other groups like phenyl, cyano, or alkene moieties.[3]

-

Covalent Inhibitors: A terminal alkyne can act as a reactive "warhead" to form a covalent bond with a target enzyme, leading to irreversible inhibition.[1]

-

Bioconjugation: Through click chemistry, alkyne-functionalized molecules can be attached to biomolecules like proteins or antibodies, for example, in the creation of antibody-drug conjugates (ADCs).[1]

| Drug | Therapeutic Area | Role of Alkyne |

| Efavirenz | Antiretroviral (HIV) | Part of the core pharmacophore |

| Terbinafine | Antifungal | Key structural component |

| Norethynodrel | Contraceptive | Steroid modification |

| Table 3: Examples of marketed drugs containing an alkyne functional group.[][28] |

Materials Science

The rigid, conjugated nature of aryl alkynes makes them ideal building blocks for advanced organic materials.

-

Conjugated Polymers: Polymerization of aryl alkynes or diynes leads to materials with interesting electronic and photophysical properties, suitable for use as molecular wires or in organic light-emitting diodes (OLEDs).[4]

-

Functional Materials: The click reaction is used to functionalize surfaces and nanoparticles or to build complex, well-defined macromolecular architectures.[22]

Key Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and functionalization of a model substituted aryl alkyne.

Protocol 1: Synthesis of 4-Ethynyltoluene via Sonogashira Coupling

This protocol describes the coupling of 4-iodotoluene with trimethylsilylacetylene, followed by deprotection.

Materials:

-

4-Iodotoluene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add 4-iodotoluene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

-

Add anhydrous TEA (3.0 equiv) and anhydrous THF (5 mL per mmol of 4-iodotoluene).

-

Stir the mixture at room temperature until all solids dissolve.

-

Add TMSA (1.2 equiv) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aq. NH₄Cl and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude TMS-protected 4-ethynyltoluene.

-

Dissolve the crude product in a 2:1 mixture of MeOH and THF.

-

Add K₂CO₃ (2.0 equiv) and stir at room temperature for 2 hours (or until deprotection is complete by TLC).

-

Remove the solvent under reduced pressure. Add water and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the resulting crude 4-ethynyltoluene by column chromatography (silica gel, hexanes) to yield the final product.

-

Validation: Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Protocol 2: CuAAC "Click" Reaction with 4-Ethynyltoluene

This protocol describes the coupling of the synthesized 4-ethynyltoluene with benzyl azide.

Materials:

-

4-Ethynyltoluene (from Protocol 1)

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1 mixture)

Procedure:

-

In a round-bottom flask, dissolve 4-ethynyltoluene (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of t-BuOH and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv) in water.

-

To the stirred alkyne/azide solution, add the sodium ascorbate solution, followed by the copper sulfate solution.

-

Stir the reaction vigorously at room temperature for 6-12 hours. The product often precipitates as a white solid.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Collect the solid product by vacuum filtration and wash with cold water, then with a small amount of cold ethanol.

-

Dry the product under vacuum.

-

Validation: Confirm the structure of the resulting 1-benzyl-4-(p-tolyl)-1H-1,2,3-triazole by NMR and mass spectrometry.

Caption: A general workflow for the synthesis and subsequent functionalization of a substituted aryl alkyne.

Conclusion